molecular formula C11H16FN B13303339 4-fluoro-N-(pentan-3-yl)aniline

4-fluoro-N-(pentan-3-yl)aniline

Cat. No.: B13303339
M. Wt: 181.25 g/mol
InChI Key: OXBFHRFCWJZWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H16FN and a molecular weight of 181.25 g/mol . It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a pentan-3-yl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pentan-3-yl)aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the pentan-3-yl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pentan-3-yl group influences its solubility and interaction with biological targets .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-fluoro-N-pentan-3-ylaniline

InChI

InChI=1S/C11H16FN/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3

InChI Key

OXBFHRFCWJZWIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.